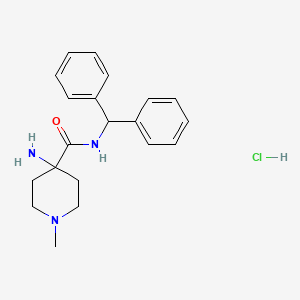
N-carbethoxymethyl-4-dimethylaminopyridinium bromide
Descripción general
Descripción
N-carbethoxymethyl-4-dimethylaminopyridinium bromide is a quaternary ammonium compound derived from 4-dimethylaminopyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-carbethoxymethyl-4-dimethylaminopyridinium bromide can be synthesized through a reaction between 4-dimethylaminopyridine and ethyl bromoacetate. The process involves dissolving 4-dimethylaminopyridine in acetone and adding it to a solution of ethyl bromoacetate in acetone. The mixture is then refluxed for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-carbethoxymethyl-4-dimethylaminopyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions or other nucleophilic species.
Oxidizing Agents:
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
N-carbethoxymethyl-4-dimethylaminopyridinium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-carbethoxymethyl-4-dimethylaminopyridinium bromide involves its interaction with nucleophiles and electrophiles. The compound’s quaternary ammonium structure allows it to act as a strong nucleophile, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound with similar nucleophilic properties.
N-methyl-4-dimethylaminopyridinium iodide: Another quaternary ammonium compound with comparable reactivity.
N-phenacyl-4-dimethylaminopyridinium bromide: Similar in structure and reactivity, used in different chemical applications.
Uniqueness
N-carbethoxymethyl-4-dimethylaminopyridinium bromide is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific and industrial contexts.
Propiedades
IUPAC Name |
ethyl 2-[4-(dimethylamino)pyridin-1-ium-1-yl]acetate;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-4-15-11(14)9-13-7-5-10(6-8-13)12(2)3;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQVXVVZSIPRCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)N(C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ditert-butyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B7944462.png)
![tert-butyl 4-[[2-(4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl]piperazine-1-carboxylate](/img/structure/B7944465.png)
![4-[5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]tetrazol-1-yl]benzoic acid](/img/structure/B7944472.png)



![(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid](/img/structure/B7944484.png)
![tert-butyl N-[3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate](/img/structure/B7944491.png)





